Acetylserine

Descripción

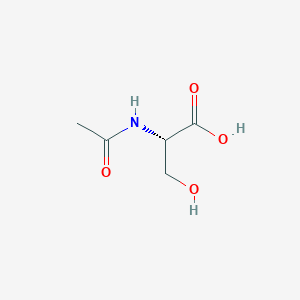

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIHLJJYMXLCOY-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167615 |

Source

|

| Record name | N-Acetylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16354-58-8 |

Source

|

| Record name | Acetylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16354-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98518XGZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207.6 °C |

Source

|

| Record name | N-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Acetylserine Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetylserine biosynthesis pathway, leading to the formation of L-cysteine, is a critical metabolic route in bacteria, essential for protein synthesis, redox homeostasis, and the production of various sulfur-containing metabolites. This pathway is absent in humans, making its enzymatic components attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core components of this pathway, including detailed enzymatic mechanisms, quantitative kinetic data, and robust experimental protocols for its study. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying molecular processes.

Introduction

The synthesis of L-cysteine in bacteria is a two-step process initiated from L-serine. The pathway is tightly regulated at both the genetic and enzymatic levels to ensure a sufficient supply of cysteine while avoiding its potential toxicity at high concentrations. The core of this pathway consists of two key enzymes: Serine Acetyltransferase (CysE) and O-acetylserine sulfhydrylase (CysK or CysM). The intermediate, O-acetylserine (OAS), not only serves as a precursor for cysteine but also functions as a signaling molecule in the regulation of the cys regulon.[1][2] Given its essentiality in bacteria and its absence in mammals, the this compound biosynthesis pathway presents a promising avenue for the development of new therapeutics to combat antibiotic resistance.

The Core Biosynthetic Pathway

The conversion of L-serine to L-cysteine proceeds through two sequential enzymatic reactions:

-

Acetylation of L-serine: Serine Acetyltransferase (SAT), the product of the cysE gene, catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of L-serine, forming O-acetylserine (OAS) and coenzyme A (CoA).[3][4]

-

Sulfhydrylation of O-acetylserine: O-acetylserine sulfhydrylase (OASS), encoded by the cysK (OASS-A) or cysM (OASS-B) gene, then incorporates sulfide (B99878) (H₂S) into OAS to produce L-cysteine and acetate.[5][6] CysK is the primary isoform under aerobic conditions, while CysM is often utilized under anaerobic or stress conditions.[7]

Quantitative Enzymatic Data

The kinetic parameters of CysE and CysK have been characterized in several bacterial species. This data is crucial for understanding the efficiency of the pathway and for the design of enzyme inhibitors.

Table 1: Kinetic Parameters of Serine Acetyltransferase (CysE)

| Bacterial Species | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| Escherichia coli | L-Serine | 1.3 | - | [7] |

| Acetyl-CoA | - | - | [7] | |

| Mycobacterium tuberculosis | L-Serine | 0.0264 ± 0.0006 | - | [8] |

| Acetyl-CoA | 0.0513 ± 0.0050 | - | [8] | |

| Neisseria gonorrhoeae | L-Serine | 1.5 ± 0.2 | 11.2 ± 0.4 | [9] |

| Acetyl-CoA | 0.15 ± 0.02 | 10.3 ± 0.3 | [9] |

Note: Vmax for M. tuberculosis CysE was reported as 0.0073 ± 0.0005 mM/min.[8]

Table 2: Kinetic Parameters of O-acetylserine sulfhydrylase (CysK)

| Bacterial Species | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| Escherichia coli | O-Acetylserine | - | - | [10] |

| Sulfide | - | - | [10] | |

| Neisseria gonorrhoeae | O-Acetylserine | 1.541 | 1.17 x 10⁶ | [11] |

| Sodium Sulfide | 23.620 | 1.35 x 10⁶ | [11] | |

| Staphylococcus aureus | O-Acetylserine | 1.378 | 7.16 x 10⁵ | [11] |

| Sodium Sulfide | 2.306 | 3.08 x 10⁵ | [11] | |

| Lactobacillus casei | O-Acetylserine | 0.6 | - | [12] |

| Sulfide | 6.7 | - | [12] |

Regulation of the this compound Pathway

The biosynthesis of cysteine is meticulously regulated to meet cellular demands while preventing the accumulation of potentially toxic intermediates and the final product.

Feedback Inhibition of CysE

The final product of the pathway, L-cysteine, acts as a feedback inhibitor of CysE.[13] L-cysteine binds to CysE, reducing its catalytic activity and thereby downregulating the entire pathway when cysteine levels are sufficient. The IC₅₀ for L-cysteine inhibition of E. coli CysE is approximately 180 nM.[2]

The Cysteine Synthase Complex (CSC)

CysE and CysK can associate to form a multi-enzyme complex known as the cysteine synthase complex (CSC).[13][14] In this complex, the C-terminal tail of CysE inserts into the active site of CysK, leading to the inhibition of CysK activity.[13] Conversely, the formation of the CSC can enhance the activity of CysE and relieve the feedback inhibition by L-cysteine.[2] The dissociation of this complex is regulated by the concentration of OAS. High levels of OAS, indicative of sulfur limitation, promote the dissociation of the CSC, releasing active CysK to synthesize cysteine.[15]

Table 3: Dissociation Constants (Kd) for the Cysteine Synthase Complex

| Interacting Proteins | Bacterial Species | Kd | Reference |

| CysE - CysK | Escherichia coli | 2.3 ± 0.1 nM | [3] |

| CysE - CysK | Salmonella Typhimurium | 2.3 ± 0.6 nM | [3] |

| CysE C-terminal peptide - CysK | Escherichia coli | 0.32 ± 0.02 µM | [16] |

| SAT - OASS | Soybean | 0.3 nM, 7.5 nM, 78 nM | [16] |

Transcriptional Regulation of the cys Regulon

The expression of the genes involved in sulfate (B86663) assimilation and cysteine biosynthesis (cys genes) is controlled by the LysR-type transcriptional regulator, CysB.[17] The activity of CysB is modulated by the inducer molecule, N-acetylserine (NAS), which is an isomer of OAS.[2] Under conditions of sulfur starvation, OAS accumulates and is isomerized to NAS. NAS then binds to CysB, causing a conformational change that allows CysB to bind to the promoter regions of the cys genes and activate their transcription.[5]

Experimental Protocols

Recombinant Expression and Purification of His-tagged CysE and CysK from E. coli

This protocol describes the expression and purification of N-terminally His-tagged CysE and CysK using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli BL21(DE3) cells harboring the expression plasmid for His-tagged CysE or CysK.

-

Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

-

Ni-NTA agarose (B213101) resin.

-

Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl.

Procedure:

-

Inoculate a 50 mL starter culture of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to lyse the cells.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Equilibrate the Ni-NTA resin with Lysis Buffer.

-

Load the clarified lysate onto the equilibrated Ni-NTA column.[18][19]

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged protein with 5 column volumes of Elution Buffer.

-

Collect the elution fractions and analyze by SDS-PAGE for purity.

-

Pool the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.

-

Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

Enzymatic Assay for Serine Acetyltransferase (CysE)

This colorimetric assay measures the production of CoA, a product of the CysE reaction, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[8] DTNB reacts with the free sulfhydryl group of CoA to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[20][21]

Materials:

-

Purified CysE enzyme.

-

Assay Buffer: 100 mM Tris-HCl pH 7.5.

-

L-serine solution.

-

Acetyl-CoA solution.

-

DTNB solution (in Assay Buffer).

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, L-serine, and DTNB in a microplate well.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding acetyl-CoA to the mixture.

-

Immediately monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

The initial rate of the reaction is proportional to the CysE activity.

-

A standard curve using known concentrations of CoA can be used to quantify the amount of product formed.

Enzymatic Assay for O-acetylserine sulfhydrylase (CysK)

This continuous spectrophotometric assay measures the production of L-cysteine by CysK. The assay is based on the reaction of the produced cysteine with DTNB, leading to an increase in absorbance at 412 nm.[22]

Materials:

-

Purified CysK enzyme.

-

Assay Buffer: 100 mM Tris-HCl pH 8.0.

-

O-acetylserine (OAS) solution.

-

Sodium sulfide (Na₂S) solution (prepare fresh).

-

DTNB solution (in Assay Buffer).

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, OAS, and DTNB in a cuvette.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the Na₂S solution.

-

Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

The initial rate of the reaction is proportional to the CysK activity.

Assay for L-cysteine Feedback Inhibition of CysE

This assay determines the inhibitory effect of L-cysteine on CysE activity.[23]

Materials:

-

All materials from the CysE enzymatic assay (Section 5.2).

-

L-cysteine solutions of varying concentrations.

Procedure:

-

Set up a series of reaction mixtures as described in the CysE assay protocol.

-

To each reaction mixture (except for the control), add a different concentration of L-cysteine.

-

Pre-incubate the mixtures with L-cysteine and the enzyme for 10 minutes at room temperature.

-

Initiate the reactions by adding acetyl-CoA.

-

Measure the initial reaction rates for each L-cysteine concentration.

-

Plot the percentage of CysE activity versus the L-cysteine concentration to determine the IC₅₀ value.

Conclusion

The this compound biosynthesis pathway is a fundamental metabolic process in bacteria with significant potential as a target for novel antimicrobial drug development. This guide has provided a detailed overview of the pathway's core components, its intricate regulatory mechanisms, and comprehensive experimental protocols for its investigation. The quantitative data and visual representations aim to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to further explore this promising area of research and contribute to the development of next-generation antibiotics.

References

- 1. Characterization of serine acetyltransferase (CysE) from methicillin-resistant Staphylococcus aureus and inhibitory effect of two natural products on CysE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of Escherichia coli serine acetyltransferase catalytic activity in the cysteine synthase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ethosbiosciences.com [ethosbiosciences.com]

- 7. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and characterization of serine acetyltransferase encoded by the Mycobacterium tuberculosis Rv2335 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into multifaceted activities of CysK for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iba-lifesciences.com [iba-lifesciences.com]

- 12. scispace.com [scispace.com]

- 13. Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Bioinformatics analysis of enzymes involved in cysteine biosynthesis: first evidence for the formation of cysteine synthase complex in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Three-stage Assembly of the Cysteine Synthase Complex from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A CysB regulator positively regulates cysteine synthesis, expression of type III secretion system genes, and pathogenicity in Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. neb.com [neb.com]

- 19. bio-rad.com [bio-rad.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. broadpharm.com [broadpharm.com]

- 22. biorxiv.org [biorxiv.org]

- 23. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Acetylserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylserine, an acetylated derivative of the amino acid serine, exists as two primary isomers: N-acetylserine (NAS) and O-acetylserine (OAS). While structurally similar, these isomers exhibit distinct chemical properties and play significantly different roles in biological systems. N-acetylserine is recognized for its role as a physiological inducer of cysteine biosynthesis and an activator of the CysB protein.[1] O-acetylserine is a crucial intermediate in the biosynthesis of cysteine in bacteria and plants and functions as a key signaling molecule in the regulation of sulfur metabolism.[2][3][4][5][6][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of both N- and O-acetylserine, with a focus on experimental protocols and signaling pathways relevant to researchers in the life sciences and drug development.

Chemical Structure and Physicochemical Properties

The fundamental difference between N-acetylserine and O-acetylserine lies in the position of the acetyl group. In N-acetylserine, the acetyl group is attached to the nitrogen atom of the amino group, whereas in O-acetylserine, it is ester-linked to the oxygen atom of the hydroxyl group on the side chain.

N-Acetylserine (NAS)

-

IUPAC Name: (2S)-2-acetamido-3-hydroxypropanoic acid

-

Chemical Formula: C₅H₉NO₄

-

Molecular Weight: 147.13 g/mol

O-Acetylserine (OAS)

-

IUPAC Name: (2S)-3-(acetyloxy)-2-aminopropanoic acid

-

Chemical Formula: C₅H₉NO₄

-

Molecular Weight: 147.13 g/mol

The physicochemical properties of N-acetylserine and O-acetylserine are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of N-Acetylserine

| Property | Value | Source |

| Molecular Weight | 147.13 g/mol | PubChem |

| Melting Point | 207.6 °C | Human Metabolome Database |

| pKa (strongest acidic) | 3.61 | ChemAxon |

| pKa (strongest basic) | -2 | ChemAxon |

| Water Solubility | 84.6 g/L | ALOGPS |

| LogP | -1.8 | ChemAxon |

| Polar Surface Area | 86.63 Ų | ChemAxon |

Table 2: Physicochemical Properties of O-Acetylserine

| Property | Value | Source |

| Molecular Weight | 147.13 g/mol | PubChem |

| pKa (strongest acidic) | 1.86 | ChemAxon |

| pKa (strongest basic) | 8.6 | ChemAxon |

| Water Solubility | 32 mg/mL (in H₂O) | TargetMol |

| LogP | -3.4 | ChemAxon |

| Polar Surface Area | 89.62 Ų | ChemAxon |

Experimental Protocols

Chemical Synthesis of N-Acetyl-L-serine

This protocol describes the synthesis of N-acetyl-L-serine from L-serine methyl ester hydrochloride and acetic acid.[8]

Materials:

-

L-Serine methyl ester hydrochloride

-

Acetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Methylene (B1212753) chloride

-

Tetrahydrofuran (B95107) (THF)

-

Silica (B1680970) gel for chromatography

-

Methanol

-

Ethyl acetate (B1210297)

-

Ice bath

-

Standard laboratory glassware and rotary evaporator

Procedure:

-

To a solution of L-serine methyl ester hydrochloride, acetic acid, and triethylamine in methylene chloride, cooled in an ice bath, add N,N'-dicyclohexylcarbodiimide.

-

Allow the reaction mixture to warm to room temperature and stir for 5 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the residue with tetrahydrofuran and filter.

-

Evaporate the filtrate in vacuo.

-

Purify the resulting residue by silica gel chromatography using a mobile phase of methanol/ethyl acetate (1:12 to 1:9) to yield the target compound as a colorless oil.

Chemical Synthesis of O-Acetyl-L-serine

While the enzymatic synthesis of O-acetylserine is well-documented, a detailed protocol for its chemical synthesis can be adapted from standard acetylation procedures for amino acids. This protocol is based on the acetylation of the hydroxyl group of serine using acetic anhydride (B1165640).

Materials:

-

L-Serine

-

Acetic anhydride

-

Glacial acetic acid

-

Ice bath

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve L-serine in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add acetic anhydride to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Purification of this compound by Chromatography

This protocol provides a general workflow for the purification of a synthesized this compound product using column chromatography.

Materials:

-

Crude this compound product

-

Silica gel (for normal-phase chromatography) or C18 resin (for reversed-phase chromatography)

-

Appropriate solvent system (e.g., ethyl acetate/methanol for normal-phase, water/acetonitrile for reversed-phase)

-

Chromatography column

-

Fraction collector

-

TLC plates and developing chamber

-

UV lamp for visualization (if applicable)

Procedure:

-

Sample Preparation: Dissolve the crude this compound product in a minimal amount of the mobile phase or a compatible solvent.

-

Column Packing: Prepare a chromatography column with the chosen stationary phase (silica gel or C18 resin), ensuring it is well-packed and equilibrated with the mobile phase.

-

Loading: Carefully load the dissolved sample onto the top of the column.

-

Elution: Begin eluting the sample through the column with the chosen mobile phase. A gradient elution (gradually changing the solvent composition) may be necessary to achieve optimal separation.

-

Fraction Collection: Collect the eluate in fractions using a fraction collector.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Pooling and Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Signaling Pathways and Biological Roles

O-Acetylserine Signaling in Plant Sulfur Metabolism

In plants, O-acetylserine plays a pivotal role as a signaling molecule in response to sulfur availability. Under conditions of sulfur deprivation, the concentration of O-acetylserine increases, triggering a cascade of transcriptional changes to enhance sulfur uptake and assimilation.[9][10] This signaling pathway is primarily regulated by the cysteine synthase complex (CSC), which is composed of serine acetyltransferase (SAT) and O-acetylserine (thiol) lyase (OAS-TL).[11][12]

Under sulfur-sufficient conditions, SAT and OAS-TL are associated in the CSC. In this complex, SAT activity is enhanced, while OAS-TL is inactive.[12] When sulfur is limited, the availability of sulfide (B99878) decreases, leading to an accumulation of O-acetylserine.[12] This accumulation of OAS promotes the dissociation of the CSC, releasing active OAS-TL and free SAT. The increased levels of OAS then act as a signal to induce the expression of a set of genes known as the "OAS cluster" genes.[10][13] A key transcriptional regulator in this pathway is SULFUR LIMITATION 1 (SLIM1), an EIN3-like transcription factor.[9][11][14] SLIM1 is essential for the induction of many sulfur-responsive genes.[14]

Caption: O-Acetylserine signaling pathway in plants under varying sulfur conditions.

Experimental Workflow for Measuring O-Acetylserine (thiol) Lyase (OAS-TL) Activity

This workflow outlines the key steps for determining the enzymatic activity of OAS-TL, a critical enzyme in cysteine biosynthesis.

Caption: A typical experimental workflow for the determination of OAS-TL enzyme activity.

Conclusion

N-acetylserine and O-acetylserine, while sharing the same chemical formula, are distinct molecules with unique properties and biological functions. A thorough understanding of their chemistry, synthesis, and roles in cellular processes is essential for researchers in biochemistry, plant science, and drug development. The provided data tables, experimental protocols, and pathway diagrams serve as a valuable resource for the scientific community, facilitating further research into the multifaceted nature of these important biomolecules. The continued investigation of this compound isomers holds promise for advancements in agricultural biotechnology and the development of novel therapeutic agents.

References

- 1. O-Acetylserine and the Regulation of Expression of Genes Encoding Components for Sulfate Uptake and Assimilation in Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-Acetylserine - Wikipedia [en.wikipedia.org]

- 3. O-Acetylserine|Cysteine Biosynthesis Intermediate [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. O-Acetylserine | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. N-Acetyl-L-serine synthesis - chemicalbook [chemicalbook.com]

- 9. New insights into the regulation of plant metabolism by O-acetylserine: sulfate and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The SLIM1 transcription factor affects sugar signaling during sulfur deficiency in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. academic.oup.com [academic.oup.com]

- 14. Arabidopsis SLIM1 Is a Central Transcriptional Regulator of Plant Sulfur Response and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of O-Acetylserine in Cysteine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteine, a sulfur-containing amino acid, is pivotal for numerous biological processes, including protein structure, catalysis, and cellular redox homeostasis. In bacteria and plants, the primary route to cysteine synthesis proceeds through the intermediate, O-acetylserine (OAS). This technical guide provides an in-depth exploration of the biochemical pathway converting OAS to cysteine, detailing the key enzymes, regulatory mechanisms, and its function as a critical signaling molecule. This document summarizes key quantitative data, provides detailed experimental protocols for studying this pathway, and includes visualizations of the core signaling and metabolic networks.

Introduction

The synthesis of L-cysteine is a fundamental metabolic process that incorporates inorganic sulfur into an organic framework. This pathway is initiated by the acetylation of L-serine to form O-acetylserine (OAS), a reaction catalyzed by the enzyme serine acetyltransferase (SAT). Subsequently, O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase, catalyzes the replacement of the acetyl group of OAS with sulfide (B99878) to yield L-cysteine.[1][2] The availability of OAS is often the rate-limiting step in cysteine biosynthesis.[2] Beyond its role as a metabolic precursor, OAS has emerged as a crucial signaling molecule, particularly in plants, where it orchestrates the response to sulfur availability.[3][4]

The Cysteine Biosynthesis Pathway from O-Acetylserine

The conversion of O-acetylserine to cysteine is a two-step enzymatic process central to sulfur assimilation in a wide range of organisms.

Step 1: Formation of O-Acetylserine

The initial step is the acetylation of L-serine, utilizing acetyl-CoA as the acetyl group donor. This reaction is catalyzed by serine acetyltransferase (SAT; EC 2.3.1.30).[5]

L-Serine + Acetyl-CoA → O-Acetyl-L-serine + CoA

Step 2: Sulfhydrylation of O-Acetylserine

The second and final step involves the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme O-acetylserine sulfhydrylase (OASS; EC 2.5.1.47), which incorporates sulfide into OAS to produce L-cysteine and acetate.[5][6]

O-Acetyl-L-serine + H₂S → L-Cysteine + Acetate

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymes and intermediates of the OAS-dependent cysteine biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |

| Serine Acetyltransferase (SAT) | Neisseria gonorrhoeae | L-Serine | 1070 ± 150 | - | 63.55 ± 2.82 | [7] |

| Acetyl-CoA | 170 ± 40 | - | 52.13 ± 3.1 | [7] | ||

| O-Acetylserine Sulfhydrylase (OASS) | Methanosarcina thermophila | Sulfide | 500 ± 80 | 129 | - | [8] |

| Salmonella typhimurium | O-acetyl-L-serine | - | - | - | [9] |

Table 2: Cysteine Synthase Complex (CSC) Dissociation Constants

| Organism | Method | K_d_ (nM) | Reference(s) |

| Soybean (Glycine max) | Isothermal Titration Calorimetry | 0.3, 7.5, 78 (three binding events) | [10][11] |

| Surface Plasmon Resonance | 0.2, 5.1, 72 (three binding events) | [10] |

Table 3: Metabolite Concentrations

| Metabolite | Organism/Tissue | Condition | Concentration | Reference(s) |

| Cysteine | E. coli | Cytoplasm | 100 - 200 µM | |

| Glutathione | Arabidopsis thaliana | Leaves | - | [12] |

Regulatory Mechanisms

The biosynthesis of cysteine from OAS is tightly regulated at multiple levels to maintain cellular homeostasis and respond to environmental cues.

The Cysteine Synthase Complex (CSC)

In many organisms, SAT and OASS associate to form a multi-enzyme complex known as the cysteine synthase complex (CSC).[10] The formation of this complex has profound regulatory implications. When associated in the CSC, SAT activity is enhanced, while OASS activity is inhibited.[10] The stability of the CSC is sensitive to the intracellular concentration of OAS. Under sulfur-limiting conditions, OAS levels rise, leading to the dissociation of the CSC. This dissociation releases active OASS to scavenge any available sulfide and simultaneously down-regulates SAT activity to prevent the accumulation of potentially toxic OAS.[3][10]

Feedback Inhibition

The final product of the pathway, L-cysteine, acts as a feedback inhibitor of SAT, thus regulating its own synthesis.[11] This inhibition is a crucial mechanism to prevent the over-accumulation of cysteine, which can be toxic to the cell.

O-Acetylserine as a Signaling Molecule

In plants, OAS has a well-established role as a signaling molecule that indicates sulfur starvation.[3][4] Accumulation of OAS under sulfur-deficient conditions triggers the transcriptional upregulation of genes involved in sulfate (B86663) uptake and assimilation, thereby increasing the cellular capacity to acquire and reduce sulfur for cysteine synthesis.[13]

Signaling and Metabolic Pathways

Cysteine Biosynthesis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. An O-Acetylserine(thiol)lyase Homolog with l-Cysteine Desulfhydrase Activity Regulates Cysteine Homeostasis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Molecular analysis and control of cysteine biosynthesis: integration of nitrogen and sulphur metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Serine Acetyltransferase and O-Acetylserine Sulfhydrylase [shareok.org]

- 6. Cysteine synthase - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overall mechanism and rate equation for O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assembly of the cysteine synthase complex and the regulatory role of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. O-Acetylserine and the Regulation of Expression of Genes Encoding Components for Sulfate Uptake and Assimilation in Potato - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of O-acetylserine Sulfhydrylase: A Technical Guide

Abstract

O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the biosynthesis of L-cysteine in bacteria, plants, and archaea. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and structural biology of OASS. It is intended for researchers, scientists, and drug development professionals interested in sulfur metabolism and novel antimicrobial targets. The guide details the key enzymatic reactions, kinetic parameters, and the regulatory mechanisms involving the cysteine synthase complex. Furthermore, it outlines detailed experimental protocols for OASS activity assays and crystallization, and explores its potential as a target for the development of new therapeutic agents.

Introduction: The Central Role of O-acetylserine Sulfhydrylase in Cysteine Biosynthesis

Cysteine is a semi-essential amino acid crucial for protein structure and function, and serves as a precursor for numerous vital sulfur-containing compounds, including methionine, glutathione, and iron-sulfur clusters.[1] In bacteria and plants, the de novo synthesis of cysteine is predominantly carried out through a two-step pathway.[2] The first step involves the acetylation of L-serine by serine acetyltransferase (SAT) to produce O-acetylserine (OAS).[3] The final and committing step is catalyzed by O-acetylserine sulfhydrylase (OASS; EC 2.5.1.47), which facilitates a β-replacement reaction, substituting the acetyl group of OAS with sulfide (B99878) to yield L-cysteine and acetate (B1210297).[4]

This pathway is absent in mammals, who synthesize cysteine from methionine, making the enzymes of the bacterial and plant pathway, particularly OASS, attractive targets for the development of novel antimicrobial agents.[5] OASS exists in two main isoforms, OASS-A (encoded by the cysK gene) and OASS-B (encoded by the cysM gene), which exhibit differences in substrate specificity and regulation.[5][6]

A Historical Perspective: The Unraveling of the Cysteine Synthase Complex

The discovery of O-acetylserine sulfhydrylase is intrinsically linked to the study of the "cysteine synthase" complex. In the late 1960s, Nicholas Kredich and his colleagues were instrumental in elucidating the cysteine biosynthetic pathway in Salmonella enterica serovar Typhimurium and Escherichia coli. Their seminal work in 1969 led to the purification and characterization of a bifunctional protein complex, which they termed "cysteine synthetase," that contained both serine transacetylase and O-acetylserine sulfhydrylase activities.[7] This complex was found to be crucial for the coordinated synthesis of cysteine.

Subsequent research revealed that OASS and SAT are distinct enzymes that form a tight, regulatory complex.[2] The formation of this cysteine synthase complex (CSC) is a key regulatory mechanism; the binding of the C-terminal tail of SAT to the active site of OASS inhibits OASS activity, while the dissociation of the complex, promoted by the substrate OAS, releases active OASS.[2][8] This intricate interplay ensures a fine-tuned regulation of cysteine production in response to the cellular availability of sulfur.

Biochemical and Structural Properties of O-acetylserine Sulfhydrylase

Enzymatic Reaction and Mechanism

O-acetylserine sulfhydrylase catalyzes the following reaction:

O-acetyl-L-serine + sulfide ⇌ L-cysteine + acetate

The kinetic mechanism of OASS has been characterized as a Ping Pong Bi Bi mechanism.[4] This involves the binding of the first substrate, O-acetylserine, to the PLP cofactor in the active site, followed by the elimination of acetate to form a stable α-aminoacrylate intermediate.[4] Subsequently, the second substrate, sulfide, attacks the intermediate, leading to the formation of L-cysteine and the regeneration of the internal aldimine.[4]

Isoforms and Substrate Specificity

Most bacteria possess two isoforms of OASS:

-

OASS-A (CysK): This is the primary isoform responsible for cysteine biosynthesis under aerobic conditions and exclusively utilizes sulfide as the sulfur source.[5][6]

-

OASS-B (CysM): This isoform is typically expressed under anaerobic conditions and exhibits broader substrate specificity, being able to utilize both sulfide and thiosulfate (B1220275) as sulfur donors.[5][9] OASS-B does not typically interact with SAT.[9]

Structural Insights

The three-dimensional structure of OASS has been determined for several organisms, including Salmonella typhimurium (PDB ID: 1OAS) and Arabidopsis thaliana.[10][11] The enzyme is a homodimer, with each monomer comprising an N-terminal and a C-terminal domain. The active site is located in a cleft between these two domains and contains a covalently bound pyridoxal-5'-phosphate (PLP) cofactor.[4] Key active site residues involved in substrate binding and catalysis have been identified through structural and mutagenesis studies.[11] For instance, in A. thaliana OASS, Asn77 and Gln147 are crucial for O-acetylserine binding, while Thr74 and Ser75 are involved in sulfur incorporation.[11]

The crystal structure of OASS in complex with the C-terminal peptide of SAT has provided a molecular basis for the regulatory interaction within the cysteine synthase complex, showing that the C-terminal isoleucine of SAT binds directly in the OASS active site, mimicking the substrate.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for O-acetylserine sulfhydrylase from various organisms.

Table 1: Kinetic Parameters of O-acetylserine Sulfhydrylase (OASS-A/CysK)

| Organism | Substrate | Km (mM) | kcat (s-1) | Reference(s) |

| Lactobacillus casei | O-acetyl-L-serine | 0.6 | - | [12] |

| Sulfide | 6.7 | - | [12] | |

| Neisseria gonorrhoeae | O-acetyl-L-serine | 1.541 ± 0.306 | (1.166 ± 0.091) x 106 | [13][14] |

| Sodium Sulfide | 23.620 ± 10.780 | (1.345 ± 0.625) x 106 | [13][14] | |

| Staphylococcus aureus | O-acetyl-L-serine | 1.378 | - | [14] |

| Sodium Sulfide | 2.306 | - | [14] | |

| Methanosarcina thermophila | Sulfide | 0.500 ± 0.080 | - | [15] |

| Aeropyrum pernix K1 | O-acetyl-L-serine | 28 | 202 | [16] |

| Sulfide | < 0.2 | - | [16] |

Table 2: Structural Data for O-acetylserine Sulfhydrylase

| Organism | PDB ID | Resolution (Å) | Method | Reference(s) |

| Salmonella typhimurium (OASS-A) | 1OAS | 2.2 | X-ray Diffraction | [10] |

| Salmonella typhimurium (OASS-B) | 2JC3 | 2.3 | X-ray Diffraction | [17][18] |

| Thermotoga maritima | 1O58 | 1.80 | X-ray Diffraction | [19] |

| Haemophilus influenzae (in complex with SAT peptide) | 3IQH | 1.90 | X-ray Diffraction | [20] |

| Arabidopsis thaliana | 1Z7W | 2.2 | X-ray Diffraction | [11] |

Table 3: Inhibition Constants for OASS Inhibitors

| Inhibitor | Organism (Isoform) | Kd / Ki | Reference(s) |

| UPAR415 | S. Typhimurium (OASS-A) | 97.3 ± 6.3 nM | [7] |

| UPAR415 | E. coli (OASS-A) | 55.8 ± 8.0 nM | [7] |

| Compound 4a | S. Typhimurium (OASS-A & B) | 50% inhibition at 1 mM | [9] |

| Cyclopropane derivatives | H. influenzae (OASS-A) | low micromolar range | [21] |

Experimental Protocols

O-acetylserine Sulfhydrylase Activity Assay (Colorimetric Method)

This protocol is adapted from a method used for microalgae and is based on the reaction of cysteine with ninhydrin (B49086).[22]

Reagents:

-

Extraction Buffer: 50 mM Phosphate buffer (pH 7.5), 10 µM Pyridoxal-5'-phosphate (PLP), 1 mM Dithiothreitol (DTT). Prepare fresh.[22]

-

Reaction Mixture Components:

-

Ninhydrin Reagent: (Commercially available or prepared as described in Gaitonde, 1967)

-

L-cysteine standards: (0.1 - 3.0 mM) for calibration curve.[22]

Procedure:

-

Prepare the cell extract by homogenizing cells in ice-cold extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract (CE).

-

Set up the reaction mixture in a microcentrifuge tube as follows (final volume 100 µl):

-

Milli-Q water: to final volume

-

1 M HEPES/KOH, pH 7.20: 10 µl

-

100 mM OAS: 10 µl

-

100 mM DTT: 5 µl

-

Crude Extract (CE): 5-10 µl

-

50 mM Na2S: 10 µl (to start the reaction)[22]

-

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for mesophilic bacteria).

-

Stop the reaction at various time points by adding the ninhydrin reagent.

-

Develop the color by heating as per the ninhydrin reagent protocol.

-

Measure the absorbance at 560 nm.[13]

-

Quantify the amount of cysteine produced using a standard curve prepared with known concentrations of L-cysteine.[22]

-

Calculate the specific activity of the enzyme (µmol of cysteine produced per minute per mg of protein).

Crystallization of O-acetylserine Sulfhydrylase

The following is a general protocol for the crystallization of OASS, which may require optimization for specific isoforms and organisms.

Materials:

-

Purified and concentrated OASS protein solution.

-

Crystallization screening kits (various buffers, precipitants, and salts).

-

Hanging-drop or sitting-drop vapor diffusion plates.

-

Microscope for crystal visualization.

Procedure:

-

Protein Preparation: Purify OASS to homogeneity using standard chromatographic techniques. Concentrate the protein to a suitable concentration (e.g., 5-15 mg/ml) in a low ionic strength buffer.

-

Crystallization Screening:

-

Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.

-

Mix a small volume (e.g., 1 µl) of the concentrated protein solution with an equal volume of the reservoir solution from a crystallization screen on a coverslip or in the drop well.

-

Seal the reservoir and incubate at a constant temperature (e.g., 4°C or 20°C).

-

-

Crystal Optimization:

-

Monitor the drops regularly for crystal formation over several days to weeks.

-

Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest the crystals using a small loop.

-

Briefly soak the crystals in a cryo-protectant solution (typically the reservoir solution supplemented with a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen for storage and subsequent X-ray diffraction analysis.[23]

-

Visualizing Key Pathways and Mechanisms

Cysteine Biosynthesis Pathway

Caption: The two-step pathway for L-cysteine biosynthesis in bacteria and plants.

O-acetylserine Sulfhydrylase Catalytic Cycle

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Active Site of O-Acetylserine Sulfhydrylase Is the Anchor Point for Bienzyme Complex Formation with Serine Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into multifaceted activities of CysK for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and mechanism of O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of a Cysteine Synthase in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design of O-acetylserine sulfhydrylase inhibitors by mimicking Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Molecular basis of cysteine biosynthesis in plants: structural and functional analysis of O-acetylserine sulfhydrylase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CysK from Lactobacillus casei encodes a protein with O-acetylserine sulfhydrylase and cysteine desulfurization activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. PDB-2jc3: Structure of O-Acetylserine Sulfhydrylase B from Salmonella Typhi... - Yorodumi [pdbj.org]

- 18. rcsb.org [rcsb.org]

- 19. rcsb.org [rcsb.org]

- 20. rcsb.org [rcsb.org]

- 21. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 22. iris.unina.it [iris.unina.it]

- 23. science.uct.ac.za [science.uct.ac.za]

N-Acetylserine in Metabolic Regulation and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylserine (NAS) is an N-acetylated derivative of the amino acid L-serine. While its isomer, O-acetylserine (OAS), is a well-established intermediate in cysteine biosynthesis, NAS itself is emerging as a significant molecule in metabolic regulation and cellular signaling. This technical guide provides an in-depth overview of the current understanding of NAS, focusing on its biosynthesis, degradation, and roles in signaling pathways. Particular attention is given to its function in microbial systems, and parallels are drawn to the signaling roles of other N-acetylated amino acids, such as N-acetylcysteine (NAC), in mammalian systems, highlighting potential therapeutic avenues. This document synthesizes quantitative data, details key experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

N-terminal acetylation is a widespread and highly conserved protein modification in eukaryotes, affecting a majority of human proteins.[1] This process is crucial for protein stability, folding, and subcellular localization.[2] Beyond its role in protein modification, the acetylation of free amino acids is gaining recognition as a vital aspect of cellular metabolism and signaling. N-acetylserine (NAS) is one such molecule, primarily known for its role as a physiological inducer of the cysteine regulon in bacteria.[3][4] In these organisms, NAS, formed from the isomerization of O-acetylserine (OAS), binds to the transcriptional regulator CysB, leading to the expression of genes involved in sulfur assimilation and cysteine biosynthesis.[3][4][5][6][7]

In mammalian systems, the signaling roles of NAS are less well-defined. However, the extensive research on the therapeutic effects of a related compound, N-acetylcysteine (NAC), offers valuable insights into the potential of acetylated amino acids to modulate cellular pathways. NAC is a potent antioxidant and has been shown to influence inflammatory signaling, neuroprotection, and cancer cell biology.[8][9][10][11][12][13][14][15][16][17][18] This guide will explore the known functions of NAS and use the well-documented activities of NAC to infer potential roles and therapeutic applications for NAS in mammalian systems.

Biosynthesis and Metabolism of N-Acetylserine

The primary route for the formation of N-acetylated amino acids is through the action of N-acetyltransferases (NATs).[19][20] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of a substrate. While many NATs are known to acetylate the N-terminus of proteins, some can also acetylate free amino acids.[1][21]

The synthesis of NAS can occur through the direct acetylation of L-serine by a specific N-acetyltransferase.[19] Additionally, in bacteria, NAS is formed through the isomerization of O-acetylserine, an intermediate in cysteine biosynthesis.[22]

The degradation of N-acetylated amino acids is carried out by acylases, such as aminoacylase (B1246476) I (ACY1).[23] This enzyme catalyzes the deacetylation of N-acetylated amino acids, releasing the free amino acid and acetate.

Quantitative Data

Table 1: Kinetic Parameters of N-Acetyltransferases and Related Enzymes

| Enzyme/Complex | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism/System | Reference |

| hNaa10 (catalytic subunit of NatA) | EEEI-peptide | 1.6 (Ki) | - | - | Human | [23] |

| NatA complex | SES-peptide | 15.1 (IC50) | - | - | Human | [23] |

| hNaa50 (NatE) | MLG-peptide | 8 (Ki*) | - | - | Human | [23] |

| N-acetylornithine aminotransferase | AcOrn | 140 | 0.14 | 1000 | Synechocystis sp. | [24] |

| N-acetylornithine aminotransferase | α-KG | 25 | 0.14 | 5600 | Synechocystis sp. | [24] |

Note: Data for hNaa10, NatA, and hNaa50 are for peptide substrates, not free serine. Data for N-acetylornithine aminotransferase is provided as an example of kinetic parameters for an enzyme acting on an N-acetylated amino acid.

Table 2: Effects of N-Acetylcysteine (NAC) Supplementation on Inflammatory Biomarkers in Humans

| Biomarker | Effect of NAC Supplementation | Dosage | Duration | Study Population | Reference |

| C-Reactive Protein (CRP) | Reduced | - | - | Adults | [25] |

| Interleukin-6 (IL-6) | Reduced | 600 mg/day | 10 weeks | COPD patients | [8] |

| Interleukin-8 (IL-8) | Reduced | 600 mg/day | - | COPD patients | [8] |

| Tumor Necrosis Factor-α (TNF-α) | Reduced | - | - | Sepsis patients | [8] |

Note: This table summarizes the effects of N-acetylcysteine (NAC), a related N-acetylated amino acid, on inflammatory markers. The effects of N-acetylserine on these markers require further investigation.

Table 3: Intracellular Concentrations of Related Metabolites

| Metabolite | Concentration | Tissue/Cell Type | Condition | Reference |

| L-Serine | Decreased | Plasma | Type 1 and Type 2 Diabetes | [26] |

| Glycine | - | Mouse Liver | Molar ratio to L-serine is 6.6 | [27] |

| Glycine | - | Mouse Kidney | Molar ratio to L-serine is 18.6 | [27] |

| Acetyl-CoA | 10-2 to 10-9 mol/L | Brain | - | [20] |

Note: Specific intracellular concentrations for N-acetylserine in mammalian tissues are not well-documented. The data presented here for related metabolites provides context for the metabolic environment in which NAS exists.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of N-acetylserine.

Protocol for N-Acetyltransferase (NAT) Activity Assay using L-Serine

This protocol is adapted from methods used for general N-acetyltransferase activity assays.[24][28][29]

Objective: To measure the N-acetyltransferase activity using L-serine as a substrate by detecting the production of Coenzyme A (CoA-SH) using a colorimetric or fluorometric method.

Materials:

-

Purified N-acetyltransferase enzyme

-

L-serine solution (substrate)

-

Acetyl-Coenzyme A (Ac-CoA) solution (acetyl donor)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) for colorimetric detection, or a thiol-reactive fluorescent probe (e.g., ThioGlo4) for fluorometric detection

-

96-well microplate

-

Spectrophotometer or fluorometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay Buffer

-

L-serine (final concentration to be optimized, e.g., 20 mM)

-

Ac-CoA (final concentration to be optimized, e.g., 0.1 mM)

-

-

Enzyme Addition: Add the purified N-acetyltransferase enzyme to the reaction mixture to initiate the reaction. The amount of enzyme should be optimized to ensure a linear reaction rate.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 30 minutes).

-

Detection of CoA-SH (Colorimetric):

-

Stop the reaction by adding a quenching solution if necessary.

-

Add DTNB solution (e.g., 1 mM in assay buffer) to the reaction mixture.

-

Incubate for a short period to allow for color development.

-

Measure the absorbance at 412 nm. The amount of CoA-SH produced is proportional to the absorbance.

-

-

Detection of CoA-SH (Fluorometric):

-

For a continuous assay, include the fluorescent probe in the initial reaction mixture.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe.

-

-

Standard Curve: Prepare a standard curve using known concentrations of CoA-SH to quantify the amount of product formed.

-

Calculation: Calculate the enzyme activity based on the amount of CoA-SH produced per unit time per amount of enzyme.

Protocol for Quantification of N-Acetylserine in Biological Samples by LC-MS/MS

This protocol is a generalized procedure based on established methods for amino acid analysis in biological fluids.[30][31][32][33][34]

Objective: To accurately quantify the concentration of N-acetylserine in plasma or cell culture media.

Materials:

-

Plasma or cell culture supernatant sample

-

Internal Standard (IS): Stable isotope-labeled N-acetylserine (e.g., N-acetyl-L-[13C3,15N]serine)

-

Protein Precipitation Reagent: Acetonitrile or 30% sulfosalicylic acid

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To 100 µL of the sample, add a known amount of the internal standard solution.

-

Add 3 volumes of ice-cold protein precipitation reagent (e.g., 300 µL of acetonitrile).

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

The supernatant can be dried down and reconstituted in mobile phase A or directly diluted for injection.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Chromatography: Separate the analytes using a gradient elution with mobile phases A and B. The gradient will depend on the column used and should be optimized for the separation of N-acetylserine from other components.

-

Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect and quantify N-acetylserine and its internal standard. The specific precursor-to-product ion transitions for N-acetylserine will need to be determined and optimized.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of N-acetylserine with a fixed amount of the internal standard.

-

Calculate the concentration of N-acetylserine in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Signaling Pathways and Regulatory Networks

N-acetylserine and related N-acetylated amino acids are involved in a variety of signaling pathways, from transcriptional regulation in bacteria to the modulation of complex inflammatory and survival pathways in mammals.

The CysB Regulon in Bacteria

In enteric bacteria, N-acetylserine is a key signaling molecule that activates the CysB transcriptional regulator.[3][4][6][7][35] CysB, in turn, controls the expression of a suite of genes involved in sulfur uptake and cysteine biosynthesis. This regulatory circuit allows the cell to respond to sulfur availability.

Modulation of Inflammatory Signaling by N-Acetylcysteine

N-acetylcysteine (NAC) has been extensively studied for its anti-inflammatory properties.[8][10][12][36] One of the key pathways it modulates is the NF-κB signaling cascade.[14][25][37][38][39] By inhibiting the activation of IκB kinases (IKKs), NAC prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB transcription factor. This leads to a reduction in the expression of pro-inflammatory cytokines.

Neuroprotective Signaling of N-Acetylserotonin

N-acetylserotonin (NAS), another acetylated amine, has demonstrated significant neuroprotective effects.[40][41][42] It can inhibit mitochondrial death pathways and activate survival signals, partly through its interaction with TrkB receptors, the same receptors activated by brain-derived neurotrophic factor (BDNF). This highlights a potential avenue for the neuroprotective actions of N-acetylserine.

Role of N-Acetylcysteine in Cancer Signaling

NAC has been shown to affect multiple signaling pathways in cancer cells, often in an antioxidant-independent manner.[13][15][18][43][44] For instance, NAC can inhibit the EGFR/Akt signaling pathway, leading to the upregulation of the transcription suppressor HBP1 and subsequent suppression of cell growth.[18] It has also been implicated in the inhibition of Notch2 signaling in glioblastoma.[13]

Therapeutic Potential and Drug Development

The diverse biological activities of N-acetylated amino acids, particularly NAC, suggest that targeting the metabolism and signaling of these molecules holds significant therapeutic promise.

-

Neurodegenerative Diseases: The neuroprotective effects of NAC and N-acetylserotonin suggest that N-acetylserine could be a valuable therapeutic agent for conditions such as Alzheimer's and Parkinson's disease.[9][11][40][41][42] Its potential to cross the blood-brain barrier and modulate oxidative stress and cell survival pathways makes it an attractive candidate for further investigation.

-

Inflammatory Disorders: The potent anti-inflammatory effects of NAC, mediated through the inhibition of NF-κB and other pro-inflammatory pathways, indicate that N-acetylserine could be beneficial in the treatment of chronic inflammatory diseases.[8][10][12][36]

-

Cancer Therapy: The ability of NAC to modulate key signaling pathways in cancer cells, such as EGFR/Akt and Notch, suggests that N-acetylserine or its derivatives could be developed as anti-cancer agents, potentially in combination with existing therapies.[13][15][18][43][44]

-

Pharmaceutical Synthesis: N-acetyl-L-serine is also utilized as a fine chemical and intermediate in the synthesis of active pharmaceutical ingredients (APIs), highlighting its importance in the drug development pipeline.[45]

Conclusion and Future Directions

N-acetylserine is a multifaceted molecule with established roles in bacterial metabolic regulation and emerging potential in mammalian signaling. While our understanding of its functions in higher organisms is still in its infancy, the extensive research on the closely related compound N-acetylcysteine provides a strong rationale for the continued investigation of N-acetylserine as a bioactive molecule and potential therapeutic agent.

Future research should focus on:

-

Quantitative Analysis: Establishing robust methods for the quantification of endogenous N-acetylserine levels in various tissues and disease states.

-

Enzyme Characterization: Detailed kinetic analysis of the N-acetyltransferases and deacetylases that regulate N-acetylserine levels.

-

Mammalian Signaling: Elucidating the specific signaling pathways in mammalian cells that are directly modulated by N-acetylserine.

-

Therapeutic Evaluation: Preclinical and clinical studies to evaluate the therapeutic efficacy of N-acetylserine in models of neurodegenerative diseases, inflammation, and cancer.

By addressing these key areas, the scientific and medical communities can unlock the full potential of N-acetylserine in metabolic regulation, signaling, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of the CysB protein of Klebsiella aerogenes: direct evidence that N-acetylserine rather than O-acetylserine serves as the inducer of the cysteine regulon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. storage.imrpress.com [storage.imrpress.com]

- 7. The Structure of the LysR-type Transcriptional Regulator, CysB, Bound to the Inducer, N-acetylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective | MDPI [mdpi.com]

- 9. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-acetylcysteine acts as a potent anti-inflammatory agent altering the eicosanoid profile in the development of simple steatosis and its progression to hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NAC, NAC, Knockin’ on Heaven's door: Interpreting the mechanism of action of N-acetylcysteine in tumor and immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of N-acetyltransferases in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-acetylcysteine (NAC) inhibits cell growth by mediating the EGFR/Akt/HMG box-containing protein 1 (HBP1) signaling pathway in invasive oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 20. altmeyers.org [altmeyers.org]

- 21. biorxiv.org [biorxiv.org]

- 22. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and kinetic characterization of protein N-terminal acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A new substrate for the measurement of N-acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid [mdpi.com]

- 27. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Functional characterization of the Serine acetyltransferase family genes uncovers the diversification and conservation of cysteine biosynthesis in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

- 30. documents.thermofisher.com [documents.thermofisher.com]

- 31. documents.thermofisher.com [documents.thermofisher.com]

- 32. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma [mdpi.com]

- 34. researchgate.net [researchgate.net]

- 35. imrpress.com [imrpress.com]

- 36. The Mechanism and Inflammatory Markers Involved in the Potential Use of N-acetylcysteine in Chronic Pain Management [mdpi.com]

- 37. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 40. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 41. N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Neuroprotective Effects of N-acetylserotonin and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

- 44. N-acetyl cysteine inhibits human signet ring cell gastric cancer cell line (SJ-89) cell growth by inducing apoptosis and DNA synthesis arrest | Semantic Scholar [semanticscholar.org]

- 45. nbinno.com [nbinno.com]

The Enzymatic Core of Cysteine Biosynthesis: A Technical Guide to Acetylserine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of O-acetylserine (OAS) is the committed and rate-limiting step in the de novo biosynthesis of L-cysteine in bacteria and plants, a pathway absent in mammals, making its components attractive targets for antimicrobial drug development. This technical guide provides an in-depth exploration of the core enzyme responsible for OAS synthesis, Serine Acetyltransferase (SAT), and its crucial interaction with O-acetylserine sulfhydrylase (OASS) to form the cysteine synthase complex (CSC). We present a comprehensive overview of the enzymatic mechanism, regulation, and key structural features of SAT. This guide includes a compilation of kinetic parameters from various organisms, detailed experimental protocols for enzyme characterization, and visual representations of the regulatory pathways and experimental workflows to facilitate a deeper understanding and further research in this field.

Introduction

Cysteine is a semi-essential amino acid with a pivotal role in protein structure, catalysis, and cellular redox homeostasis. In bacteria and plants, its biosynthesis is a two-step process initiated by the acetylation of L-serine to form O-acetylserine (OAS), catalyzed by the enzyme Serine Acetyltransferase (SAT; EC 2.3.1.30), also known as CysE.[1][2] The second step involves the sulfhydrylation of OAS with sulfide (B99878) to produce L-cysteine, a reaction catalyzed by O-acetylserine sulfhydrylase (OASS).[3] SAT is a key regulatory point in the pathway, primarily through feedback inhibition by the final product, L-cysteine.[4][5] Furthermore, SAT forms a multi-enzyme complex with OASS, known as the cysteine synthase complex (CSC), which modulates the activity of both enzymes and plays a crucial role in regulating sulfur flux.[6] Understanding the intricacies of SAT function and its regulation is paramount for developing novel antimicrobial agents and for engineering plants with enhanced nutritional value and stress tolerance.[7]

Serine Acetyltransferase (SAT): The Key Enzyme

Serine Acetyltransferase catalyzes the transfer of an acetyl group from acetyl-CoA to L-serine, yielding O-acetylserine and Coenzyme A (CoA).[2]

Reaction: Acetyl-CoA + L-Serine ⇌ O-Acetyl-L-Serine + CoA

Structure and Catalytic Mechanism

SAT belongs to the left-handed parallel β-helix family of acyltransferases.[3] The enzyme typically exists as a homotetramer or a dimer of trimers (hexamer).[6][8] The active site contains a conserved catalytic dyad, typically composed of a histidine and an aspartate residue, which facilitates the acetyl transfer.[2] For instance, in Escherichia coli SAT, His158 and Asp143 are essential for catalysis.[2] The proposed mechanism is a general acid-base catalysis.[9]

The kinetic mechanism of SAT has been determined to be an ordered sequential Bi-Bi reaction, where acetyl-CoA binds to the enzyme first, followed by L-serine.[3][5] After the acetyl transfer, O-acetyl-L-serine is released, followed by CoA.[3][5] The rate-limiting step is the nucleophilic attack of the serine hydroxyl group on the thioester carbonyl of acetyl-CoA.[3][5]

Regulation of Serine Acetyltransferase Activity

The activity of SAT is tightly regulated to control the flux of cysteine biosynthesis. The primary regulatory mechanisms are:

-

Feedback Inhibition: SAT is allosterically inhibited by the end-product of the pathway, L-cysteine.[4][5] Cysteine binds to the L-serine binding site, inducing a conformational change that prevents substrate binding.[3][5]

-

Formation of the Cysteine Synthase Complex (CSC): SAT associates with OASS to form the CSC. This interaction stabilizes SAT and can modulate its activity.[3][6] In some organisms, the formation of the CSC enhances SAT activity by increasing its affinity for substrates or relieving substrate inhibition.[6]

-

Transcriptional Regulation: The expression of the cysE gene, which encodes SAT, is regulated as part of the cysteine regulon in bacteria.[10] In plants, the expression of SAT genes is influenced by factors such as sulfur availability and exposure to heavy metals.[11][12]

Quantitative Data on Serine Acetyltransferase

The kinetic parameters of SAT vary between different organisms. A summary of these parameters is presented below to facilitate comparison.

| Organism | Substrate | KM (mM) | kcat (s-1) | Ki (L-cysteine) (µM) | Reference |

| Neisseria gonorrhoeae | L-Serine | 1.21 | 1444 (hexamer) | Competitive | [9] |

| Acetyl-CoA | 0.149 | 1176 (hexamer) | Competitive | [9] | |

| Haemophilus influenzae | L-Serine | - | - | Competitive | [13] |

| Acetyl-CoA | - | - | Competitive | [13] | |

| Escherichia coli (in CSC) | L-Serine | - | - | - | [6] |

| Acetyl-CoA | - | - | - | [6] | |

| Arabidopsis thaliana (Serat3;2) | L-Serine | - | - | Strong Inhibition | [12] |

| Arabidopsis thaliana (Serat3;1) | L-Serine | - | - | No Inhibition | [12] |

Note: A dash (-) indicates that the specific value was not provided in the cited reference.

Experimental Protocols

Recombinant Production and Purification of Serine Acetyltransferase

This protocol describes the overexpression and purification of SAT from E. coli.

Workflow:

References

- 1. WikiGenes - cysE - serine acetyltransferase [wikigenes.org]

- 2. Serine O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. The serine acetyltransferase reaction: acetyl transfer from an acylpantothenyl donor to an alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of Escherichia coli serine acetyltransferase catalytic activity in the cysteine synthase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]